Product packaging for Benzyl 3-cyclopropyl-3-oxopropanoate(Cat. No.:CAS No. 212200-57-2)

Benzyl 3-cyclopropyl-3-oxopropanoate

Cat. No.: B3003245
CAS No.: 212200-57-2
M. Wt: 218.252
InChI Key: KRKIMZALHRHIHB-UHFFFAOYSA-N
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Description

Cyclopropyl (B3062369) Group as a Structural and Electronic Modifier

The cyclopropyl group is a three-membered carbon ring that imparts unique steric and electronic properties to a molecule. ontosight.ai Due to its triangular structure, the internal bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. ontosight.aifiveable.me This geometric constraint results in considerable angle strain, which enhances the reactivity of the ring. fiveable.me

Electronically, the C-C bonds within the cyclopropyl ring have a high degree of p-orbital character, giving them properties that resemble those of a carbon-carbon double bond. fiveable.mestackexchange.com This allows the cyclopropyl group to act as a good π-electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org In medicinal chemistry, the incorporation of a cyclopropyl ring is a common strategy to modulate a molecule's reactivity, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles. fiveable.meresearchgate.net

PropertyCyclopropyl GroupIsopropyl Group
Geometry Planar, three-membered ringTetrahedral arrangement
C-C-C Bond Angle ~60°~109.5°
Ring Strain HighLow (acyclic)
Electronic Character Significant p-character, π-electron donorStandard sp³ sigma bonds
Reactivity Prone to ring-opening reactionsGenerally stable

Benzyl (B1604629) Group as a Protecting Group and Synthetic Handle

The benzyl (Bn) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂) unit, is one of the most common protecting groups in organic synthesis. wikipedia.org It is frequently used to mask the reactivity of sensitive functional groups, particularly alcohols and carboxylic acids, while other parts of a molecule are being modified. wikipedia.orgontosight.ai

The popularity of the benzyl group stems from its robustness; it is stable under a wide range of reaction conditions, including both acidic and basic media. chem-station.com Despite its stability, it can be removed reliably under relatively mild reductive conditions, most commonly through catalytic hydrogenolysis (H₂ gas with a palladium catalyst). chem-station.comlibretexts.org This combination of stability and ease of selective removal makes the benzyl group an invaluable tool for multi-step synthetic campaigns. chem-station.com

Protecting GroupStructureCommon Protection MethodCommon Deprotection MethodStability
Benzyl (Bn) C₆H₅CH₂–Williamson ether synthesis (e.g., BnBr, NaH) chem-station.comHydrogenolysis (H₂, Pd/C) chem-station.comStable to most acids and bases
p-Methoxybenzyl (PMB) CH₃OC₆H₄CH₂–Similar to BenzylOxidative cleavage (e.g., DDQ, CAN) acs.orgLess stable than Benzyl
Acetyl (Ac) CH₃CO–Acetic anhydride (B1165640) or acetyl chlorideAcid or base hydrolysisLabile to acid and base
tert-Butyldimethylsilyl (TBDMS) (CH₃)₃CSi(CH₃)₂–TBDMSCl, imidazoleFluoride source (e.g., TBAF)Labile to acid and fluoride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B3003245 Benzyl 3-cyclopropyl-3-oxopropanoate CAS No. 212200-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-cyclopropyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIMZALHRHIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Landscape of Hybrid Functionalized Compounds

Synergistic Effects of Combined Functional Groups

The chemical behavior of Benzyl 3-cyclopropyl-3-oxopropanoate is largely dictated by the interplay between its three key functional groups: the cyclopropyl ketone, the β-keto ester, and the benzyl ester.

The cyclopropyl ketone moiety is a "donor-acceptor" cyclopropane (B1198618). nih.gov The strained three-membered ring can act as a donor, while the adjacent carbonyl group is an acceptor. This arrangement makes the cyclopropyl ring susceptible to ring-opening reactions under various conditions, including acidic, basic, or radical environments. researchgate.netrsc.org This reactivity can be harnessed to generate more complex molecular scaffolds. For instance, treatment with Lewis acids can induce ring expansion to form cyclopentanones. acs.org

The β-keto ester functionality provides multiple reactive sites. The methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. orgsyn.org The presence of both a ketone and an ester offers opportunities for selective transformations.

The benzyl ester group, while primarily serving as a protecting group for the carboxylic acid, can also influence the molecule's reactivity and properties. The benzyl group can be cleaved under specific conditions, such as hydrogenolysis, which allows for the deprotection of the carboxylic acid to yield the corresponding β-keto acid. This acid can then undergo decarboxylation to produce a cyclopropyl methyl ketone.

The combination of these functional groups in a single molecule leads to synergistic effects. The electron-withdrawing nature of the benzyl ester can influence the acidity of the α-protons, while the cyclopropyl ring can participate in unique transformations not available to simple acyclic β-keto esters. The molecule can serve as a versatile building block, with each functional group offering a handle for distinct chemical manipulations.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 212200-57-2 C13H14O3 218.25
Ethyl 3-cyclopropyl-3-oxopropanoate 24922-02-9 C8H12O3 156.18
Methyl 3-cyclopropyl-3-oxopropanoate 32249-35-7 C7H10O3 142.15
Benzyl 3-oxopropanoate 108350-22-7 C10H10O3 178.18

Addressing Gaps in the Literature for this compound

The reactivity of related cyclopropyl ketones and β-dicarbonyl compounds has been extensively explored. Methods for the homologation of β-keto esters to their γ-keto counterparts via zinc carbenoid-mediated reactions suggest the potential for this compound to serve as a precursor to more complex structures. orgsyn.org The ring-opening reactions of cyclopropyl ketones mediated by various reagents like samarium(II) iodide also point to potential synthetic applications. researchgate.net

However, the specific influence of the benzyl group on the reaction pathways and product distributions in these transformations remains an open area of investigation. Research into the unique reactivity imparted by the benzyl moiety, as well as a systematic study of its utility as a synthetic intermediate, would be valuable additions to the chemical literature. Furthermore, its classification as a "Protein Degrader Building Block" suggests potential applications in medicinal chemistry and chemical biology that are yet to be publicly detailed. calpaclab.com Future research efforts could focus on elucidating the synthesis, reactivity, and potential applications of this intriguing molecule, thereby filling the current gaps in our understanding.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler precursors. youtube.com For this compound, the analysis centers on the beta-keto ester functionality.

The most common retrosynthetic disconnection for a 1,3-dicarbonyl compound, such as a beta-keto ester, is at the Cα-Cβ bond. lkouniv.ac.inyoutube.com This disconnection strategy simplifies the molecule into two key synthetic fragments, known as synthons: an acyl cation synthon and an ester enolate anion synthon. These idealized fragments correspond to practical chemical reagents.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection generates a cyclopropanoyl cation synthon and a benzyl acetate (B1210297) enolate anion synthon.

Pathway B: An alternative disconnection yields a benzyl carboxyester cation synthon and a cyclopropyl acyl anion synthon.

The following table outlines these disconnection strategies and the corresponding synthetic reagents (synthons).

Pathway Bond Disconnected Acyl Synthon Enolate Synthon Corresponding Reagents
A Cα – C(O)cyclopropylCyclopropanoyl CationBenzyl Acetate EnolateCyclopropanecarbonyl Chloride (or ester) + Benzyl Acetate Enolate
B Cα – C(O)OBnBenzyloxycarbonyl CationCyclopropyl Acyl AnionBenzyl Chloroformate + Enolate of Cyclopropyl Methyl Ketone

This interactive table summarizes the primary disconnection strategies for this compound.

Pathway A is generally more common and synthetically straightforward, aligning with well-established reactions like the Claisen condensation or direct acylation of ester enolates.

The retrosynthetic analysis dictates how the specific cyclopropyl and benzyl moieties are incorporated.

Cyclopropyl Group: This group is typically introduced as part of the acyl donor. wikipedia.orgontosight.ai Starting materials like cyclopropanecarboxylic acid or its derivatives (e.g., cyclopropanecarbonyl chloride) are readily available and serve as efficient sources of the cyclopropyl keto fragment. The high strain and unique electronic properties of the cyclopropyl ring are preserved as it is carried through the synthetic sequence as a stable substituent. fiveable.me

Benzyl Group: The benzyl group is part of the ester functionality. chemneo.comontosight.ai It is introduced via benzyl alcohol. In a Claisen-type condensation, a simple cyclopropyl ester could be condensed with benzyl acetate, but the more common approach involves using benzyl alcohol to form the final ester, either through transesterification or by using it in the initial preparation of one of the starting materials, such as benzyl acetate or benzyl malonate half-ester. google.com The benzyl group also serves as a useful protecting group in organic synthesis, as it can be removed under relatively mild hydrogenolysis conditions. fiveable.mewikipedia.orgcurlyarrows.com

Established Synthetic Routes to Related Beta-Keto Esters

The synthesis of beta-keto esters is a fundamental transformation in organic chemistry, with several well-established methods.

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a beta-keto ester. wikipedia.orgorganic-chemistry.org The reaction requires at least one of the esters to have an α-proton to be enolizable. libretexts.org

For the synthesis of this compound, a Crossed Claisen Condensation would be necessary, as the two parts of the molecule originate from different acids. masterorganicchemistry.com A potential route involves the reaction between benzyl acetate and an ester of cyclopropanecarboxylic acid (e.g., methyl cyclopropanecarboxylate) in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

The mechanism involves the following key steps:

Deprotonation of benzyl acetate by a strong base to form a nucleophilic enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of the cyclopropyl ester.

Elimination of the alkoxide leaving group from the tetrahedral intermediate to form the beta-keto ester. jove.com

A crucial driving force for the reaction is the final deprotonation of the product, which has a more acidic α-proton between the two carbonyl groups (pKa ≈ 11), by the liberated alkoxide. masterorganicchemistry.com An acidic workup is then required to protonate the resulting enolate and yield the final product. wikipedia.org

Parameter Description
Reactant 1 (Enolizable) Benzyl Acetate
Reactant 2 (Electrophile) Methyl Cyclopropanecarboxylate
Base Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), Sodium Ethoxide
Key Intermediate Benzyl Acetate Enolate
Driving Force Formation of the stable enolate of the product beta-keto ester. organic-chemistry.org

This interactive table provides details on the Crossed Claisen Condensation approach.

Acylation reactions provide a powerful and often more controlled alternative to Claisen condensations for preparing beta-keto esters. organic-chemistry.org These methods typically involve the reaction of a pre-formed enolate with an active acylating agent. cdnsciencepub.com

A highly effective method is the acylation of the dianion of a malonic acid half-ester, followed by decarboxylation. A documented synthesis for the analogous compound, Ethyl 3-cyclopropyl-3-oxopropionate, can be adapted for the benzyl derivative. prepchem.com The process involves:

Treating benzyl hydrogen malonate with two equivalents of a strong base (e.g., n-butyllithium) at low temperature to form the dianion.

Acylating this dianion with cyclopropanecarbonyl chloride.

The resulting intermediate readily undergoes decarboxylation upon acidic workup to yield the final product, this compound.

This method is advantageous as it avoids the self-condensation issues that can arise in Crossed Claisen reactions and often proceeds in good yield. organic-chemistry.org

Step Reagents Purpose
1Benzyl hydrogen malonate, n-Butyllithium (2 eq.) in THF, -75 °CFormation of the malonate dianion.
2Cyclopropanecarbonyl chlorideC-acylation of the dianion.
3Acidic workup (e.g., aq. HCl)Protonation and decarboxylation to form the final product.

This interactive table outlines a synthetic protocol based on the acylation of a malonate half-ester.

Novel Synthetic Approaches to this compound

While classical methods are robust, modern organic synthesis seeks milder, more efficient, and versatile routes.

One such novel approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a C-acylation component. A recently described method for synthesizing various beta-keto esters can be adapted for the target molecule. mdpi.com

The proposed synthetic sequence would be:

Activation of cyclopropanecarboxylic acid using a coupling agent such as N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Condensation of the activated acid with Meldrum's acid to form an acyl-Meldrum's acid intermediate.

Finally, refluxing this intermediate with benzyl alcohol. The alcohol acts as a nucleophile, opening the Meldrum's acid ring and leading to the formation of this compound, with acetone (B3395972) and carbon dioxide as byproducts.

This strategy is advantageous as it starts from the carboxylic acid itself, avoiding the need to prepare more reactive derivatives like acid chlorides, and often proceeds under relatively mild conditions. mdpi.com

Other modern approaches that could be explored include palladium-catalyzed reactions of allyl β-keto esters followed by functional group manipulation or enzymatic synthesis using lipases for transesterification, which offers high chemoselectivity under solvent-free conditions. google.comnih.gov

Development of Stereoselective Synthetic Pathways

The stereoselective synthesis of molecules containing cyclopropane rings is an area of significant research interest, as the stereochemistry of these units can profoundly influence the biological activity of the final compound. While specific stereoselective pathways for this compound are not extensively documented in the literature, general strategies for the enantioselective synthesis of cyclopropyl-containing building blocks can be considered.

One common approach involves the asymmetric cyclopropanation of alkenes. For instance, the use of chiral catalysts, such as those based on transition metals like rhodium, copper, or palladium, with chiral ligands, can facilitate the enantioselective transfer of a carbene to an appropriate olefin precursor. In the context of this compound, a potential retrosynthetic analysis would involve a cyclopropanation step to form a chiral cyclopropyl carboxylic acid or a derivative thereof, which could then be elaborated to the target beta-keto ester.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as a cyclopropanation or a Michael addition. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes, such as esterases or lipases, can be employed for the kinetic resolution of racemic mixtures of cyclopropyl-containing intermediates, providing access to enantiomerically pure starting materials.

Catalytic Transformations for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic approaches.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. In the synthesis of this compound, a key step is the esterification of a cyclopropyl-containing beta-keto acid or the transesterification of a simpler alkyl ester. This transformation can be catalyzed by soluble acid or base catalysts.

More advanced homogeneous catalytic systems could be employed in the formation of the cyclopropane ring itself. For example, copper(I) complexes are known to catalyze the esterification of alkynoic acids with benzyl halides, a methodology that could be adapted for the synthesis of related structures. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For the esterification or transesterification step in the synthesis of this compound, solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could be employed. These catalysts can be easily filtered off at the end of the reaction, simplifying the workup procedure and reducing waste.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral secondary amines, for example, can catalyze the enantioselective cyclopropanation of enals using benzyl chlorides. researchgate.net While this specific reaction does not directly yield this compound, it highlights the potential of organocatalysis to construct the chiral cyclopropane motif. Furthermore, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) are commonly used to accelerate esterification reactions.

A plausible synthetic route to the closely related Ethyl 3-cyclopropyl-3-oxopropionate involves the reaction of ethyl hydrogen malonate with n-butyllithium, followed by the addition of cyclopropanecarbonyl chloride. prepchem.com Adapting this for the benzyl ester would involve starting with benzyl hydrogen malonate.

Reactant 1 Reactant 2 Reagent Product Reference
Benzyl hydrogen malonateCyclopropanecarbonyl chloriden-ButyllithiumThis compoundAdapted from prepchem.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Advanced techniques such as microwave-assisted synthesis are at the forefront of these efforts.

Microwave-assisted synthesis utilizes microwave radiation to heat chemical reactions. This technique can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. sciforum.net The synthesis of various heterocyclic compounds and other organic molecules has been shown to be significantly accelerated under microwave irradiation. researchgate.netsdiarticle3.comasianpubs.orgmdpi.com

The synthesis of this compound, particularly the esterification or transesterification step, could potentially be optimized using microwave heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to a faster and cleaner reaction.

Synthetic Step Conventional Method Microwave-Assisted Method Potential Advantages of Microwave Method
EsterificationRefluxing for several hoursIrradiation for several minutesReduced reaction time, potentially higher yield, energy efficiency

By integrating these advanced and catalytic methodologies, the synthesis of this compound can be achieved with greater efficiency, selectivity, and adherence to the principles of green chemistry.

Flow Chemistry Approaches

The synthesis of β-keto esters, including this compound, is well-suited for adaptation to continuous flow processes. nih.gov Flow chemistry offers significant advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scalability. nih.govmit.edu

A plausible flow-based approach for the synthesis of this compound involves the use of packed-bed reactors containing an immobilized catalyst. This strategy simplifies product purification by retaining the catalyst within the reactor, allowing for a clean product stream to be collected. mit.edunsf.gov One potential route is the transesterification of a more readily available ester, such as Ethyl 3-cyclopropyl-3-oxopropanoate, with benzyl alcohol.

In a hypothetical setup, a solution of Ethyl 3-cyclopropyl-3-oxopropanoate and benzyl alcohol in a suitable high-boiling point, inert solvent is pumped through a heated column packed with an immobilized acid or base catalyst. The continuous movement through the heated reaction zone facilitates the conversion to the desired benzyl ester. The effluent from the reactor would then pass through a purification stage, potentially involving a scavenger resin to remove any unreacted starting materials or byproducts, yielding the pure product. The efficiency of such a system is dependent on parameters like flow rate, reactor temperature, and catalyst activity.

ParameterValuePurpose
Reactant 1Ethyl 3-cyclopropyl-3-oxopropanoateStarting β-keto ester
Reactant 2Benzyl AlcoholBenzyl group source
CatalystImmobilized Lipase or Solid AcidFacilitates transesterification
Reactor TypePacked-Bed ColumnContains the immobilized catalyst
Temperature60-100 °CTo increase reaction rate
Residence Time10-30 minutesControlled by flow rate and reactor volume
OutcomeContinuous production of pure productHigh efficiency and simplified purification

Solvent-Free and Reduced-Solvent Methodologies

In line with the principles of green chemistry, solvent-free or reduced-solvent methodologies are gaining prominence. These methods aim to reduce the environmental impact associated with volatile organic compounds. For the synthesis of this compound, several such strategies can be envisioned, primarily based on transesterification.

One highly effective solvent-free method is the use of heterogeneous catalysts under thermal or microwave-assisted conditions. sciforum.netasianpubs.org Research has demonstrated that silica-supported boric acid is an efficient and recyclable catalyst for the transesterification of β-keto esters with various alcohols, including benzyl alcohol, under solvent-free conditions. nih.gov In this approach, Ethyl 3-cyclopropyl-3-oxopropanoate would be mixed directly with an excess of benzyl alcohol and the solid catalyst. Heating this mixture, potentially with microwave irradiation to accelerate the reaction, would drive the conversion to this compound. nih.gov The simple filtration of the solid catalyst and removal of excess benzyl alcohol under vacuum would yield the final product.

EntryReactant 1Reactant 2CatalystConditionsYield (%)Reference
1Ethyl 3-cyclopropyl-3-oxopropanoateBenzyl AlcoholSilica-Boric Acid80 °C, Solvent-free87-95 (expected) nih.gov
2Ethyl 3-cyclopropyl-3-oxopropanoateBenzyl AlcoholImmobilized Lipase B60 °C, Solvent-free>90 (expected) google.com

Another promising solvent-free approach involves biocatalysis. Lipases, such as Candida antarctica Lipase B (CALB), are known to effectively catalyze transesterification reactions under mild, solvent-free conditions. google.com The reaction would involve mixing Ethyl 3-cyclopropyl-3-oxopropanoate, benzyl alcohol, and an immobilized form of CALB. The high selectivity of the enzyme often leads to very clean reactions with high yields (>90%). google.com The immobilized enzyme can be easily recovered by filtration and reused, making this a highly sustainable and efficient method.

These modern synthetic strategies underscore a paradigm shift in chemical production, prioritizing efficiency, safety, and environmental responsibility. While specific documented examples for this compound are extrapolated from general methodologies for β-keto esters, the underlying principles strongly support their applicability.

Reactivity of the Beta-Keto Ester Moiety

The beta-keto ester group is a versatile functional group known for its rich and varied reactivity. This reactivity stems from the acidic nature of the α-protons situated between the two carbonyl groups and the electrophilic character of the carbonyl carbons.

Beta-keto esters, including this compound, exist in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. libretexts.org For 1,3-dicarbonyl compounds, the enol tautomer can be significantly populated at equilibrium. libretexts.org In the case of this compound, the equilibrium would lie between the ketone and the corresponding Z- and E-enol tautomers. The stability of the enol form is a crucial factor in the reactivity of the compound, as the enol or its corresponding enolate is often the reactive species.

Table 1: Keto-Enol Tautomerism of this compound

TautomerStructureKey Features
Keto FormThis compoundContains two carbonyl groups separated by a methylene group.
Enol Form (Z-isomer)(Z)-benzyl 3-cyclopropyl-3-hydroxybut-2-enoateFeatures an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl.
Enol Form (E-isomer)(E)-benzyl 3-cyclopropyl-3-hydroxybut-2-enoateThe hydroxyl and ester groups are on opposite sides of the double bond.

Spectroscopic studies on analogous beta-keto esters have shown that the compounds often exist predominantly in their keto form in the solid state, but the enol form can be a significant component in solution, with the equilibrium being solvent-dependent. nih.gov

The carbonyl carbons of the beta-keto ester moiety are electrophilic and thus susceptible to nucleophilic attack. Nucleophilic addition to the ketonic carbonyl is a common reaction pathway. Furthermore, the ester group can undergo nucleophilic acyl substitution. The presence of a strong nucleophile can lead to a variety of transformations. For instance, in reactions analogous to those of other beta-keto esters, treatment with a strong base can generate an enolate, which is a potent nucleophile itself and can participate in various carbon-carbon bond-forming reactions.

While the carbonyl carbons are electrophilic, the α-carbon, particularly in its enolate form, is nucleophilic and readily reacts with electrophiles. This allows for a range of functionalization reactions at the α-position, such as alkylation and acylation. The reactivity at this position is a cornerstone of the synthetic utility of beta-keto esters.

Beta-keto esters are well-known substrates for a variety of condensation reactions. For example, they can undergo condensation with aldehydes and ketones in reactions such as the Knoevenagel and Claisen-Schmidt condensations. These reactions typically proceed through the enolate intermediate and result in the formation of new carbon-carbon bonds. Additionally, radical condensation reactions involving benzylic alcohols and acetamides have been reported, suggesting the potential for this compound to participate in similar radical pathways. dtu.dkresearchgate.net

Influence of the Cyclopropyl Group on Reactivity

The presence of the cyclopropyl group introduces a significant element of ring strain, which profoundly influences the reactivity of the adjacent ketone.

The cyclopropyl group possesses considerable ring strain, estimated to be around 27.5 kcal/mol. wikipedia.org This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, as these reactions relieve the strain. bris.ac.uk

The high degree of s-character in the C-H bonds of the cyclopropyl ring increases their acidity, yet the ring strain can disfavor the formation of an enolate that would introduce another sp²-hybridized carbon into the ring. acs.org The strain energy is a key factor in accelerating reactions that lead to the opening of the ring. wikipedia.org

In the context of this compound, the ring strain in the cyclopropyl group can facilitate reactions that involve cleavage of the three-membered ring. For example, under certain conditions, nucleophilic attack or acid catalysis can lead to the opening of the cyclopropane ring. cdnsciencepub.com Lewis acid-mediated reactions of cyclopropyl alkyl ketones with α-keto esters have been shown to proceed via nucleophilic ring-opening of the cyclopropane. researchgate.net This ring-opening can lead to the formation of linear chains or the construction of larger ring systems. The interplay between the reactivity of the beta-keto ester and the propensity of the cyclopropyl group to undergo ring-opening makes this compound a versatile substrate for complex molecule synthesis.

Table 2: Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane27.5
Cyclobutane26.3
Cyclopentane (B165970)6.2
Cyclohexane0

Data sourced from general organic chemistry principles.

Conjugation and Electronic Effects

The electronic character of this compound is largely defined by the interaction between the cyclopropyl ring and the adjacent carbonyl group. The cyclopropyl group, with its high degree of p-character in its C-C bonds, can engage in conjugation with the π-system of the ketone. This interaction, often described as "σ-π conjugation," allows the cyclopropane ring to act as an electron-donating group, stabilizing the adjacent carbonyl. This electronic donation influences the reactivity of the ketone, affecting both its susceptibility to nucleophilic attack and the acidity of the α-protons on the methylene bridge.

The β-ketoester functionality establishes a second layer of electronic interplay. The two carbonyl groups (ketone and ester) flank a central methylene group (-CH2-). The protons on this methylene are significantly acidic due to the ability of the resulting carbanion (enolate) to be stabilized by delocalization of the negative charge across both carbonyl oxygen atoms. The electron-withdrawing nature of the benzyl ester group further enhances the acidity of these protons. The resulting enolate is a key reactive intermediate in many of the compound's characteristic reactions.

Role of the Benzyl Group in Reaction Mechanisms

The benzyl group is not merely a passive component of the ester; it actively participates in and influences the course of chemical reactions. Its role can be broadly categorized into its function as a protecting group, susceptible to specific cleavage conditions, and its capacity to undergo reactions on its aromatic ring.

Cleavage Reactions and Deprotection Strategies

In synthetic organic chemistry, the benzyl group is frequently employed as a protecting group for carboxylic acids because of its stability under various conditions and its susceptibility to removal under specific, mild protocols. wikipedia.org The primary method for cleaving the benzyl ester in this compound is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process breaks the benzylic C-O bond, liberating the corresponding 3-cyclopropyl-3-oxopropanoic acid and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean, and its mildness preserves the sensitive cyclopropyl ketone moiety.

Alternative deprotection strategies can be employed when catalytic hydrogenation is incompatible with other functional groups in the molecule. These methods often involve strong acids or oxidative cleavage, though they are generally harsher. organic-chemistry.org

Table 1: Selected Deprotection Strategies for Benzyl Esters

Method Reagents and Conditions Products Notes
Catalytic Hydrogenolysis H₂, Palladium on Carbon (Pd/C), in a solvent like Ethanol or Ethyl Acetate Carboxylic Acid, Toluene Mild, high-yielding, and the most common method. organic-chemistry.org
Strong Acid Cleavage HBr in Acetic Acid, or Trifluoroacetic Acid (TFA) Carboxylic Acid, Benzyl Bromide/Trifluoroacetate Harsher conditions, limited to acid-stable substrates.

| Oxidative Cleavage | Not commonly used for simple benzyl esters | N/A | More relevant for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers. organic-chemistry.org |

Aromatic Reactivity and Substitutions

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity (the position of substitution) are dictated by the nature of the substituent attached to the ring, in this case, the -CH₂O(CO)CH₂C(O)-cyclopropyl group. This entire substituent acts as a weakly deactivating group. The deactivation arises from the electron-withdrawing character of the ester carbonyl group, which pulls electron density away from the aromatic ring via an inductive effect.

Despite being deactivating, the substituent is ortho, para-directing. This is because the oxygen atom attached to the benzylic carbon has lone pairs of electrons that can be donated to the ring through resonance, stabilizing the carbocation intermediate (the benzenonium ion) formed during attack at the ortho and para positions more effectively than the intermediate for meta attack. msu.edu Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield a mixture of ortho- and para-substituted products, with the para product often predominating due to reduced steric hindrance. msu.edu

Mechanistic Studies of Key Transformations Involving this compound

Detailed mechanistic studies provide profound insights into the reaction pathways of this molecule. While specific experimental data on this compound is scarce in publicly accessible literature, its key transformations can be understood by examining kinetic isotope effects and reaction coordinate analyses of analogous systems.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.gov For reactions involving this compound, several types of KIE studies could be informative.

Deprotonation at the Methylene Bridge: In a base-catalyzed reaction where the rate-determining step is the abstraction of a proton from the methylene carbon between the two carbonyls, a primary deuterium (B1214612) KIE (kH/kD) would be expected. If the C-H bond is broken in the transition state, substituting the acidic protons with deuterium would lead to a significant decrease in the reaction rate, with typical kH/kD values ranging from 2 to 8.

Benzyl Ester Cleavage: During hydrogenolytic cleavage, an α-secondary deuterium KIE could be observed. If the benzylic C-H bonds are replaced with C-D bonds (i.e., using a C₆H₅CD₂- ester), a change in the hybridization of the benzylic carbon from sp³ in the reactant to a more sp²-like character in the transition state would result in a kH/kD value slightly greater than 1. Conversely, in an SN2-type cleavage, a kH/kD value slightly less than 1 (an inverse KIE) might be observed. Studies on the solvolysis of benzyl derivatives have shown that α-deuterium isotope effects are sensitive to the reaction mechanism and solvent composition. researchgate.net

Table 2: Hypothetical Kinetic Isotope Effects (KIE) for Reactions of this compound

Reaction Isotopic Substitution Expected kH/kD Mechanistic Implication
Enolate Formation Methylene C-H vs. C-D > 2 C-H bond cleavage is part of the rate-determining step.
Hydrogenolysis Benzylic C-H vs. C-D (α-secondary KIE) > 1 (normal) Change in hybridization from sp³ towards sp² in the transition state. researchgate.net

| SN2 Cleavage | Benzylic C-H vs. C-D (α-secondary KIE) | < 1 (inverse) | Increased steric crowding at the benzylic carbon in the transition state. |

Reaction Coordinate Analysis

Consider a reaction initiated by the formation of the enolate. The reaction coordinate would begin with the reactants (the β-ketoester and a base). The first transition state would correspond to the proton abstraction from the active methylene group, leading to a stable enolate intermediate, which would reside in a local energy minimum on the potential energy surface. Subsequent steps, such as an intramolecular nucleophilic attack by the enolate, would proceed through another, likely higher-energy, transition state.

Computational models, such as those using Density Functional Theory (DFT), can calculate the energies of these states. For instance, in a reaction involving the cyclopropyl group, the analysis would focus on the transition state for ring-opening. Such calculations can reveal whether the reaction proceeds through a concerted pathway or involves discrete intermediates. nih.gov Reaction force analysis, a computational tool, can further dissect the energy barrier into contributions from structural rearrangements and electronic reordering, providing a deeper understanding of the factors controlling the reaction rate. researchgate.net

Identification of Reactive Intermediates

The chemical reactivity of this compound is dictated by the interplay between the β-keto ester functionality and the strained cyclopropyl ring. Mechanistic studies on analogous compounds suggest the involvement of several key reactive intermediates, depending on the reaction conditions. These intermediates are typically transient and are identified through a combination of spectroscopic methods, trapping experiments, and computational modeling.

One of the most common reactive intermediates for β-keto esters is the enolate , formed by deprotonation of the acidic α-carbon. This enolate is a potent nucleophile and participates in a wide range of carbon-carbon bond-forming reactions. aklectures.com In the context of reactions involving the cyclopropyl group, the enolate can influence the regioselectivity of ring-opening.

Under single-electron transfer (SET) conditions, particularly in photochemical or metal-mediated reactions, the formation of a ketyl radical (a radical anion) is a crucial step. nih.gov For aryl cyclopropyl ketones, which are structurally related to the benzyl ester , photoexcitation in the presence of a Lewis acid and a reductive quencher leads to a ketyl radical. This intermediate can then undergo a reversible ring-opening to form a distonic radical anion, where the radical and anionic centers are separated. nih.gov

In the presence of Lewis acids, the cyclopropyl ketone moiety can be activated, leading to ring-opening and the formation of zwitterionic intermediates . uni-regensburg.de The cyclopropyl group in this compound acts as a donor and the keto-ester as an acceptor, classifying it as a donor-acceptor cyclopropane. Activation by a Lewis acid can induce cleavage of a cyclopropane carbon-carbon bond, resulting in a carbocationic center and a stabilized enolate. uni-regensburg.de

Furthermore, reactions catalyzed by transition metals such as palladium can proceed through organometallic intermediates . For instance, palladium-catalyzed reactions of allyl β-keto esters are known to generate palladium enolates after oxidative addition and decarboxylation. nih.gov While not directly involving the cyclopropyl ring-opening, this highlights the propensity of β-keto esters to form organometallic species that can undergo further transformations. In reactions where the cyclopropyl ring does open in the presence of a metal, a metalacyclic intermediate could be formed.

A summary of potential reactive intermediates is provided in the table below.

Intermediate Formation Conditions Key Characteristics Plausible Reaction Type
EnolateBasic conditionsNucleophilic α-carbonAlkylation, Aldol reactions
Ketyl RadicalPhotochemical or SET conditionsRadical and anionic characterCycloadditions, Radical cascades
ZwitterionLewis acid catalysisSpatially separated positive and negative charges[3+2] Cycloadditions, Rearrangements
Organometallic SpeciesTransition metal catalysisCarbon-metal bondCross-coupling, Tandem reactions

Transition State Characterization

The characterization of transition states in the reactions of this compound is primarily achieved through computational studies, as these transient structures are not directly observable experimentally. youtube.com Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the geometry, energy, and electronic structure of transition states, which in turn helps to elucidate reaction mechanisms and predict selectivity. nih.gov

For reactions involving the cleavage of the cyclopropyl ring, a key area of investigation is the transition state for the ring-opening step. Computational studies on related cyclopropyl systems, such as cyclopropyl diols, have been used to model the energetics of this process. acs.org These studies calculate the Gibbs free energy of activation (ΔG‡) for the cleavage of different carbon-carbon bonds within the cyclopropane ring. The preferred reaction pathway is the one that proceeds through the transition state with the lower activation energy. acs.org

For example, in a palladium-catalyzed tandem Heck-ring-opening reaction of alkenyl cyclopropyl diols, DFT calculations showed that the transition state leading to the cleavage of the C1–C2 bond (resulting in an E-isomer) was 3.4 kcal/mol lower in energy than the transition state for the cleavage of the C1–C3 bond (which would lead to a Z-isomer). This energy difference explains the experimentally observed high selectivity for the E-isomer. acs.org

In some metal-catalyzed reactions of cyclopropyl ketones, a concerted, but asynchronous, C–C bond activation mechanism has been proposed. chemrxiv.org This involves a transition state where the cleavage of the cyclopropane C-C bond and the formation of a new metal-carbon bond occur in a single step, but not to the same extent at the transition state.

The stereochemical outcome of reactions involving the β-keto ester moiety can also be rationalized by analyzing the transition states. For instance, in tandem homologation-aldol reactions of β-keto esters, the diastereoselectivity is often attributed to the reaction proceeding through either a closed or an open transition state, which is influenced by the presence of Lewis acids. orgsyn.org

The table below presents hypothetical activation energies for different ring-opening pathways of a generic cyclopropyl ketone system, based on computational studies of analogous compounds, to illustrate the role of transition state analysis in determining reaction outcomes.

Reaction Pathway Transition State Calculated ΔG‡ (kcal/mol) Predicted Outcome
C1-C2 Bond CleavageTS120.5Major Product
C1-C3 Bond CleavageTS223.9Minor Product
C2-C3 Bond CleavageTS328.1Not Observed

Note: The activation energies presented are illustrative and based on computational studies of related cyclopropyl systems, not specifically this compound. nih.govacs.org

Despite a comprehensive search for scholarly articles, patents, and data from chemical suppliers, no specific experimental spectroscopic data for "this compound" could be located. While information on analogous compounds is available, the strict requirement for scientifically accurate data pertaining solely to the target molecule prevents the generation of the requested article.

The CAS number for this compound is 212200-57-2, and its molecular formula is C13H14O3. st-andrews.ac.uk This confirms the compound's identity, but published research detailing its synthesis and, crucially, its full spectroscopic characterization (NMR, IR, and MS) is not publicly accessible.

Without primary data sources, it is not possible to provide a detailed and accurate analysis for the following sections as outlined in the request:

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Benzyl 3 Cyclopropyl 3 Oxopropanoate and Its Derivatives

Mass Spectrometry (MS):The molecular ion peak and specific fragmentation patterns cannot be accurately described.

Therefore, in adherence with the principles of scientific accuracy and the specific constraints of the request, the article on the "" cannot be generated at this time due to the absence of the necessary research findings and data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzyl (B1604629) 3-cyclopropyl-3-oxopropanoate, with a molecular formula of C₁₃H₁₄O₃, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.

Table 1: Theoretical Exact Mass Data for Benzyl 3-cyclopropyl-3-oxopropanoate

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₁₃H₁₅O₃⁺219.1016
[M+Na]⁺C₁₃H₁₄O₃Na⁺241.0835
[M]⁺˙C₁₃H₁₄O₃⁺˙218.0943

This data is theoretical and serves as a reference for experimental HRMS analysis.

In a typical HRMS experiment, a minute sample of this compound would be ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of ions with very similar mass-to-charge ratios, ensuring a high degree of confidence in the assigned elemental composition.

Fragmentation Patterns and Structural Assignments

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions.

For this compound, several key fragmentation pathways can be predicted based on the functional groups present: the benzyl ester, the β-keto group, and the cyclopropyl (B3062369) moiety.

Loss of the Benzyl Group: A very common fragmentation pathway for benzyl esters is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the mass spectrum.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another plausible fragmentation, arising from the ester functionality.

Cleavage adjacent to the Carbonyl Groups: Alpha-cleavage next to the ketone or ester carbonyl groups can result in the loss of the cyclopropylcarbonyl group or the benzyloxycarbonylmethyl group.

Rearrangements: McLafferty-type rearrangements, if sterically feasible, can also occur, providing further structural information. whitman.eduwikipedia.org

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

m/z (predicted)Ion StructureDescription
91[C₇H₇]⁺Benzyl cation
108[C₇H₈O]⁺˙Benzyl alcohol radical cation (from rearrangement)
69[C₄H₅O]⁺Cyclopropylcarbonyl cation
149[C₉H₉O₂]⁺Acylium ion from loss of the cyclopropyl group

These predicted fragmentation patterns are based on established principles of mass spectrometry and the analysis of similar structures. libretexts.orgcdnsciencepub.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a relatively small molecule, is amenable to GC-MS analysis. The sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a given set of conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and a mass spectrum is recorded. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification.

Table 3: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV

These parameters are illustrative and would require optimization for a specific instrument and sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. scirp.orgtandfonline.com For a compound like this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. A diode-array detector (DAD) or a UV-Vis detector can be used for detection, as the benzyl group provides a strong chromophore.

Table 4: Illustrative HPLC Method Parameters for this compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: Water; B: Acetonitrile (Gradient elution)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm

These parameters provide a starting point for method development and would be optimized for the specific analytical requirements.

Advanced X-ray Crystallography for Solid-State Structure

While spectroscopic and chromatographic techniques provide valuable information about the connectivity and purity of a molecule, X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a compound in the solid state.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. mdpi.com This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all the atoms in the molecule can be determined, providing accurate bond lengths, bond angles, and torsional angles. This detailed structural information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. While no specific crystallographic data for this compound is publicly available, studies on similar β-keto esters have successfully employed this technique for structural elucidation. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique indispensable for the solid-state characterization of crystalline materials, including organic compounds such as this compound and its derivatives. creative-biostructure.com This method provides detailed information about the atomic and molecular arrangement within a crystal lattice, making it a cornerstone for identifying crystalline phases, determining phase purity, and investigating polymorphism. jst.go.jpnih.gov

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered or microcrystalline sample. The sample consists of a vast number of tiny, randomly oriented crystallites. When the X-rays strike the sample, they are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs only at specific angles (θ) where the path difference between X-rays scattered by successive crystal planes is an integer multiple of the X-ray wavelength (λ), a condition described by Bragg's Law (nλ = 2d sinθ). The result is a unique diffraction pattern, or diffractogram, which serves as a distinct "fingerprint" for a specific crystalline solid. creative-biostructure.com

For a novel compound like this compound, PXRD is the primary tool to confirm its crystalline nature. An amorphous solid, lacking long-range atomic order, will produce a broad, featureless halo in a diffraction experiment, whereas a crystalline solid will yield a pattern of sharp, well-defined peaks. The position of these peaks (typically reported as 2θ) is dictated by the dimensions of the unit cell—the basic repeating structural unit of the crystal. The relative intensities of the peaks are determined by the arrangement of atoms within that unit cell. ncl.ac.uk

One of the most critical applications of PXRD in the study of organic molecules is the identification and characterization of polymorphs. researchgate.net Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov These different forms, while chemically identical, are distinct solid-state materials with different physical properties, such as melting point, solubility, and stability. PXRD can unequivocally distinguish between different polymorphs, as each will produce a unique diffraction pattern. mdpi.com The identification and control of polymorphism are crucial, particularly in the pharmaceutical industry, where different polymorphs can have different bioavailabilities. creative-biostructure.com

Furthermore, PXRD is essential for assessing the phase purity of a bulk sample. The diffraction pattern of a mixture is a superposition of the individual patterns of each crystalline component. Therefore, the presence of any crystalline impurity or an undesired polymorph can be detected by the appearance of extraneous peaks in the diffractogram. ncl.ac.uk With appropriate calibration, PXRD can also be used for the quantitative analysis of the components in a crystalline mixture. researchgate.net

While specific experimental PXRD data for this compound is not available in published literature, a typical analysis would yield data presented in a format similar to the illustrative table below. Such a table would list the diffraction angles (2θ), the corresponding d-spacings calculated via Bragg's Law, and the relative intensity of each diffraction peak.

Illustrative PXRD Data for a Crystalline Organic Compound

The following table is a representative example of PXRD data and does not correspond to experimentally measured values for this compound.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.5210.3745
12.786.92100
15.605.6833
17.115.1885
20.454.3470
22.903.8825
25.833.4560
28.153.1715

Computational Chemistry and Modeling of Benzyl 3 Cyclopropyl 3 Oxopropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies in the reviewed literature that detail the electronic structure and reactivity of Benzyl (B1604629) 3-cyclopropyl-3-oxopropanoate. Such studies would typically involve calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors to predict sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for High-Accuracy Calculations

Similarly, high-accuracy calculations using ab initio methods, which are computationally intensive but provide very precise results for smaller molecules, have not been reported for this specific compound. These methods would be instrumental in benchmarking results from other computational approaches and providing a highly accurate picture of its geometric and electronic properties.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them, is also not present in the current body of scientific literature. This type of analysis is critical for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a way to observe the motion of a molecule over time, providing a dynamic view of its behavior and interactions with its environment.

Exploration of Conformational Space

No MD simulation studies have been published that specifically explore the conformational space of Benzyl 3-cyclopropyl-3-oxopropanoate. These simulations would reveal the flexibility of the molecule and the different shapes it can adopt in solution or other environments.

Intermolecular Interactions and Solvent Effects

Research detailing the intermolecular interactions of this compound with other molecules or the effects of different solvents on its structure and dynamics through MD simulations is currently unavailable. This information is vital for predicting its behavior in various chemical settings.

While computational studies have been performed on more complex molecules synthesized from related precursors, the specific and foundational computational data for this compound itself remains an area open for future investigation.

Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, a β-keto ester, theoretical methods can be employed to predict reaction pathways, identify key intermediates, and validate proposed mechanisms for reactions such as enolate formation, alkylation, and condensation reactions. libretexts.orgresearchgate.net

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. A key aspect of this exploration is the identification of transition states, which are first-order saddle points on the PES that connect reactants to products. researchgate.net For a reaction involving this compound, such as the deprotonation at the α-carbon to form an enolate, a transition state search would be performed to locate the highest energy point along the lowest energy path.

The process typically involves:

Initial Geometry Guess: Structures of the reactant complex (e.g., the ester and a base) and the product complex (e.g., the enolate and the protonated base) are optimized to their lowest energy conformations. An initial guess for the transition state geometry is then generated, often resembling a state where the bond being broken and the bond being formed are partially complete.

Transition State Optimization: Using algorithms like the Berny optimization in computational chemistry software, the guessed structure is optimized to a saddle point. This is confirmed by a vibrational frequency analysis, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the proton transfer). researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located and verified, an IRC calculation is performed. scm.com This analysis traces the minimum energy path downhill from the transition state in both forward and reverse directions. scm.com A successful IRC calculation confirms that the identified transition state indeed connects the intended reactants and products, thereby validating the predicted reaction pathway. researchgate.net The energy profile along this path provides the activation energy barrier for the reaction.

Table 1: Hypothetical Energy Profile for the Deprotonation of this compound This table illustrates the type of data obtained from a transition state and IRC analysis for a representative reaction.

Species Description Relative Energy (kcal/mol)
Reactant Complex This compound + Base (e.g., NaOEt) 0.00
Transition State Partially broken C-H bond, partially formed Base-H bond +15.2
Product Complex This compound Enolate + Conjugate Acid (e.g., EtOH) -5.8

Computational Prediction of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in structure elucidation and serve as a benchmark for experimental results. rsc.orgresearchgate.net For this compound, Density Functional Theory (DFT) is a common and effective method for these predictions. nih.gov

The typical workflow for predicting NMR spectra involves:

Conformational Search: The molecule's flexibility means it can exist in multiple conformations. A thorough search is conducted to find various low-energy conformers. uncw.edu

Geometry Optimization: Each conformer is optimized, typically using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G* or larger). nih.govfrontiersin.org

NMR Calculation: For each optimized low-energy conformer, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Data Analysis: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers, reflecting their relative populations at a given temperature. uncw.edu

Similarly, vibrational frequencies and intensities can be calculated to predict the IR spectrum. This calculation is performed on the optimized ground-state geometry of the most stable conformer. The results can help assign experimental absorption bands to specific vibrational modes within the molecule, such as the C=O stretches of the ketone and ester groups. researchgate.net

Table 2: Hypothetical Computationally Predicted ¹H NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-31G) with Boltzmann averaging of the three lowest energy conformers.*

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Benzyl -CH₂- 5.18 Singlet
Phenyl -H 7.35 - 7.45 Multiplet
Methylene (B1212753) -CH₂- (α to carbonyls) 3.65 Singlet
Cyclopropyl (B3062369) -CH- 2.10 Multiplet
Cyclopropyl -CH₂- 0.90 - 1.15 Multiplet

Cheminformatics and QSAR/QSPR Studies

Cheminformatics applies computational methods to analyze chemical data, enabling the exploration of chemical space and the development of predictive models for various properties. f1000research.com For this compound and its derivatives, these tools can be used to understand structure-property relationships and guide the design of new compounds with desired characteristics.

Chemical Space Analysis of this compound and Analogs

Chemical space is a conceptual, multi-dimensional representation of all possible molecules, where compounds are positioned based on their structural and physicochemical properties. scispace.comnih.gov Analyzing the chemical space occupied by this compound and its analogs can reveal insights into their diversity, novelty, and potential for specific applications like drug discovery. mdpi.comresearchgate.net

The process involves:

Library Generation: A virtual library of analog compounds is created by systematically modifying different parts of the parent molecule (e.g., substituting the benzyl group, altering the cyclopropyl ring, or changing the ester function).

Descriptor Calculation: For each molecule in the library, a set of numerical descriptors is calculated. These can range from simple properties like molecular weight and logP to more complex 2D fingerprints (e.g., MACCS keys, ECFPs) or 3D shape descriptors. scispace.com

Dimensionality Reduction: Since the number of descriptors can be very large, dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) are used to project the high-dimensional data into a 2D or 3D plot for visualization. scispace.com

This visual representation allows researchers to assess the structural diversity of the library, identify regions of chemical space that are unexplored, and compare the library's properties to those of known active compounds or commercial databases. nih.gov

Development of Predictive Models for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate chemical structure with biological activity or physical properties, respectively. parssilico.comliverpool.ac.uk Such models can be developed for a series of analogs of this compound to predict properties like toxicity, reactivity, or binding affinity to a biological target. mdpi.com

The development of a QSAR/QSPR model follows several key steps:

Data Set Assembly: A dataset of molecules with experimentally measured activity or property values is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, and hydrophobic) are calculated for each molecule. mdpi.comnih.gov

Model Building and Validation: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that links a subset of the most relevant descriptors to the property of interest. nih.gov The model's predictive power is rigorously assessed using internal and external validation techniques to ensure it is robust and not overfitted.

For instance, a QSPR model could be developed to predict the reaction rate of a series of β-keto esters in a Claisen condensation. Descriptors might include quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) or the partial charge on the ester carbonyl carbon. mdpi.com

Table 3: Example of a QSPR Model for a Hypothetical Property This table illustrates the components of a simple linear QSPR model for a set of this compound analogs.

Dependent Variable Model Equation Key Descriptors

Computational Tools and Software Utilized in Research

A wide array of specialized software is used to perform the computational studies described above. These tools range from comprehensive quantum chemistry packages to dedicated cheminformatics platforms and QSAR model builders. escholarship.orgrsc.org

Table 4: Common Software for Computational Chemistry and Cheminformatics Research

Software Primary Application(s) Relevant Research Area(s)
Gaussian Quantum mechanical calculations (DFT, Hartree-Fock). Reaction mechanism studies, transition state searches, IRC analysis, spectroscopic data prediction. nih.gov
Spartan Molecular modeling, conformational analysis, quantum calculations with a user-friendly interface. Geometry optimization, conformer searches, prediction of properties. uncw.edu
KNIME Data analysis and workflow creation platform. Cheminformatics, chemical space analysis, QSAR model building (often with extensions like RDKit). mdpi.com
RDKit / CDK Open-source cheminformatics toolkits (often used as libraries in Python or with KNIME). Molecular descriptor calculation, substructure searching, fingerprint generation. mdpi.com
QSAR Toolbox A tool developed by OECD for data gap filling and read-across for chemical hazard assessment. Development and application of QSAR models for toxicity prediction. parssilico.comqsartoolbox.org
VMS (Virtual Multifrequency Spectrometer) Integrated platform for simulating a wide range of spectroscopic properties. Computational prediction of NMR, IR, Raman, and other spectra. frontiersin.org
Uni-QSAR / Chemprop Modern machine learning and deep learning tools for building predictive QSAR models. High-performance QSAR modeling for drug discovery and materials science. arxiv.org

Applications and Potential Research Avenues of Benzyl 3 Cyclopropyl 3 Oxopropanoate

Role as a Synthetic Intermediate in Organic Synthesis

The chemical architecture of Benzyl (B1604629) 3-cyclopropyl-3-oxopropanoate makes it an adept precursor for the construction of more elaborate molecular frameworks. Its utility stems from the reactivity of the β-keto ester system, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor for Complex Molecules

Benzyl 3-cyclopropyl-3-oxopropanoate serves as a foundational building block for the assembly of complex organic molecules. The cyclopropyl (B3062369) group itself is a desirable feature in many biologically active compounds as it can enhance metabolic stability, improve potency, and provide conformational rigidity. acs.orgscientificupdate.com The keto and ester functionalities within the molecule offer multiple reaction sites for elaboration.

For instance, the dicarbonyl nature of the compound allows for sequential alkylation or acylation reactions at the α-position, enabling the introduction of various substituents and the construction of sterically hindered centers. The synthesis of a substituted benzylpyrazole compound, BAY-320, a Bub1 kinase inhibitor, involved the creation of a 1,3-dicarbonyl intermediate from cyclopropyl ethyl ketone, highlighting the utility of the cyclopropyl keto-ester motif in synthesizing complex, biologically relevant molecules. researchgate.net While this example utilizes an ethyl ketone, the underlying reactivity is directly analogous to that of this compound. Furthermore, the cyclopropyl ring can undergo ring-opening reactions under specific conditions, providing access to different classes of compounds. researchgate.net

The versatility of this and related cyclopropyl carbonyl compounds is further demonstrated by their use in the preparation of peptidomimetics, which are crucial in drug discovery for their improved pharmacokinetic properties compared to natural peptides. scientificupdate.comnih.gov

Building Block for Heterocyclic Compounds

One of the most significant applications of β-keto esters like this compound is in the synthesis of heterocyclic compounds. These cyclic structures are ubiquitous in pharmaceuticals and natural products. The 1,3-dicarbonyl unit is an ideal precursor for condensation reactions with various dinucleophiles to form a wide array of five- and six-membered rings.

A prominent example is the synthesis of pyrazolones, which are traditionally prepared through the reaction of β-keto esters with hydrazine (B178648) or its derivatives. nih.gov This reaction provides a straightforward route to 3-cyclopropyl-substituted pyrazolones, which are themselves scaffolds for further chemical exploration. nih.gov

Heterocycle ClassGeneral ReactantsPotential Product from this compound
Pyrazolones Hydrazine derivatives3-Cyclopropyl-1H-pyrazol-5(4H)-one derivatives
Dihydropyridines Aldehyde, Ammonia (B1221849)1,4-Dihydropyridine derivatives with a cyclopropyl substituent
Pyrimidines Urea, Guanidine, or Amidines2-Substituted-4-cyclopropyl-pyrimidin-6-ol derivatives

Furthermore, this compound is a suitable substrate for multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia or an ammonia source. arkat-usa.org This reaction would yield dihydropyridine derivatives bearing a cyclopropyl group, a structural motif found in some cardiovascular drugs. Similarly, condensation with ureas, guanidines, or amidines can lead to the formation of substituted pyrimidines, another important class of heterocyclic compounds with a broad spectrum of biological activities.

Potential in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an intriguing scaffold for medicinal chemistry and drug discovery programs. The cyclopropyl moiety, in particular, is increasingly utilized in drug design to fine-tune pharmacological properties.

Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid nature of the cyclopropyl group in this compound can serve as a key element in defining the spatial arrangement of other functional groups within a drug candidate. This conformational restriction can lead to higher binding affinity and selectivity for the target receptor or enzyme.

The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or phenyl group, while offering improved metabolic stability. acs.org In the context of kinase inhibitors, for example, the cyclopropyl group can orient other parts of the molecule to fit optimally into the ATP-binding pocket of the kinase. researchgate.netwhiterose.ac.uk The development of kinase inhibitors often involves exploring the structure-activity relationship (SAR) of different substituents on a core scaffold. This compound provides a platform to systematically introduce diversity at multiple points, aiding in the development of robust pharmacophore models.

Design of Biologically Active Analogs

This compound is a versatile starting material for the synthesis of analogs of known biologically active compounds. Its chemical reactivity allows for the incorporation of the cyclopropyl-keto-ester fragment into various molecular architectures to probe for enhanced biological activity.

For instance, the synthesis of novel cyclopropyl nucleoside analogs as potential antiviral agents has been an active area of research. researchgate.netnih.govresearchgate.netnih.gov These analogs often exhibit improved pharmacological profiles compared to their carbocyclic or acyclic counterparts. While not directly starting from this compound, the synthetic strategies employed in creating these complex molecules often rely on building blocks with similar functionalities, underscoring the potential of this compound in generating novel antiviral candidates.

The design of β-keto esters with antibacterial activity has also been explored, with some analogs showing the ability to inhibit quorum sensing in bacteria. mdpi.comnih.gov The structural similarity of this compound to these active compounds suggests its potential as a scaffold for developing new antibacterial agents.

Potential Therapeutic AreaRationale for using a cyclopropyl-containing scaffoldRelevant Research Findings
Antiviral Enhanced metabolic stability and unique conformational properties of the cyclopropyl ring.Cyclopropyl nucleoside analogs have shown activity against HIV and HBV. nih.gov
Anticancer (Kinase Inhibitors) The cyclopropyl group can improve binding affinity and selectivity.A cyclopropyl-containing compound, BAY-320, was synthesized as a Bub1 kinase inhibitor. researchgate.net
Antibacterial β-keto esters can be designed as analogs of bacterial signaling molecules.Certain β-keto ester derivatives have demonstrated quorum-sensing inhibition. nih.gov

Probe Molecules for Biological Systems

Molecular probes are essential tools for studying biological systems. They are typically small molecules designed to interact with a specific target, such as a protein or enzyme, to elucidate its function or to be used in diagnostic applications. The adaptable chemistry of this compound allows for the incorporation of reporter groups, such as fluorescent tags or biotin, which would enable the resulting derivatives to be used as molecular probes.

Given the prevalence of the cyclopropyl motif in potent and selective inhibitors, a derivatized version of this compound could be synthesized to serve as a probe for identifying and characterizing new biological targets. For example, by attaching an affinity tag, the compound could be used in chemical proteomics to pull down its interacting proteins from a cell lysate, thereby identifying its cellular targets.

Applications in Materials Science

There is currently no readily available scientific literature detailing the use of this compound as a monomer or precursor for the synthesis of polymeric materials. Research into its potential for polymerization, including the types of polymers that could be formed and their subsequent properties, has not been identified in publicly accessible databases.

Similarly, information regarding the incorporation of this compound into functional materials is not present in the available research. Its potential contributions to the electronic, optical, or mechanical properties of such materials remain unexplored in the current body of scientific literature.

Catalysis and Ligand Design

While the molecular structure of this compound suggests potential as a ligand for metal complexes, there are no specific studies found that document its application in metal-catalyzed reactions. The effectiveness of ligands is a highly specialized area of research, and this particular compound has not been a focus of such investigations based on available data.

The role of this compound as a starting material for the development of new catalysts is another area where published research is lacking. The synthesis of novel catalysts is a complex process, and the utility of this specific compound as a precursor has not been reported.

Agrochemical and Environmental Applications

There is no information available in the public domain to suggest that this compound has been investigated for agrochemical applications, such as in pesticides or herbicides, or for any environmental applications, including remediation or as a biodegradable material.

Development of Agrochemicals

The unique structural characteristics of this compound make it a compound of interest in the field of agrochemical research. The presence of both a cyclopropyl ring and a benzyl ester moiety suggests its potential as a precursor or an active ingredient in the development of new pesticides or herbicides.

The cyclopropane (B1198618) ring is a recurring structural motif in a multitude of bioactive molecules, including those with applications in agriculture. wpmucdn.comrsc.orgmdpi.com This three-membered carbocycle is valued for its unique stereoelectronic properties, which can impart enhanced metabolic stability, increased potency, and favorable binding characteristics to a molecule. The incorporation of a cyclopropyl group can significantly influence the biological activity of a compound, a principle that has been successfully applied in the design of various commercial agrochemicals. For instance, cyclopropyl methyl ketone is recognized as a versatile building block in the synthesis of specialty chemicals for the agrochemical industry. nbinno.com The presence of this moiety in this compound suggests that it could serve as a valuable intermediate in the synthesis of more complex cyclopropane-containing agrochemicals. nih.govnih.gov

Given these characteristics, this compound could be a target for further research in the following areas:

Synthesis of Novel Pesticides: The compound could be used as a scaffold to synthesize new insecticides, fungicides, or herbicides by modifying its core structure. The combination of the cyclopropyl and benzyl ester groups may lead to synergistic effects or novel modes of action.

Intermediate for Complex Agrochemicals: It could serve as a key building block in the multi-step synthesis of more elaborate agrochemical compounds, where the cyclopropyl and keto-ester functionalities allow for a variety of chemical transformations.

The following table provides examples of related compounds and their roles in agrochemical contexts, illustrating the potential of the structural motifs found in this compound.

Structural Motif Example Compound Relevance in Agrochemicals
Cyclopropyl GroupCyclopropyl Methyl KetoneA versatile building block for synthesizing agrochemicals. nbinno.com
Benzyl EsterBenzyl BenzoateUsed in pesticide formulations and exhibits insecticidal properties. google.comgoogle.comnih.gov
Benzyl EsterMethyl BenzoateShows toxicity against various insect pests. researchgate.net

Environmental Remediation (e.g., as a substrate for enzymatic degradation studies)

The chemical structure of this compound also suggests its utility as a model substrate in environmental remediation research, particularly in studies focused on enzymatic degradation. The ester and ketone functionalities present in the molecule are common targets for microbial enzymes, making it a candidate for investigating the biodegradation pathways of related chemical structures.

The β-ketoester linkage in this compound is susceptible to enzymatic hydrolysis by esterases, a class of enzymes widely distributed in microorganisms. researchgate.netaklectures.com The hydrolysis of the ester bond would break down the molecule into benzyl alcohol, a cyclopropyl-containing keto acid, and subsequently, other smaller molecules. Studying the enzymatic hydrolysis of this compound could provide valuable insights into the environmental fate of β-keto esters and other related pollutants. nih.govgoogle.com Research on the enzymatic hydrolysis of various esters, including phthalic acid esters, has demonstrated the potential of using enzymes for the degradation of environmental contaminants. researchgate.net

The presence of the cyclopropyl ring introduces another dimension to its potential role in environmental studies. While cyclopropane rings are found in some natural products, their prevalence in industrial chemicals raises questions about their environmental persistence and biodegradability. wpmucdn.comrsc.org Using this compound as a substrate could help in the discovery and characterization of enzymes and microbial pathways capable of degrading cyclopropyl-containing compounds. Biocatalytic studies have shown that enzymes can interact with cyclopropane structures, for instance, in stereoselective synthesis, suggesting that enzymatic systems capable of metabolizing this ring system exist. nih.govresearchgate.net

Potential research avenues in environmental remediation include:

Biodegradation Pathway Elucidation: Investigating the microbial degradation of this compound to identify the microorganisms, enzymes, and metabolic pathways involved in its breakdown.

Enzyme Screening and Characterization: Using the compound as a substrate to screen for novel hydrolases and other enzymes from environmental samples that could be used in bioremediation applications.

Structure-Degradability Relationship Studies: Comparing the degradation of this compound with other related esters to understand how the cyclopropyl group influences the rate and mechanism of enzymatic degradation.

The following table outlines the key structural features of this compound and their relevance to enzymatic degradation studies.

Structural Feature Enzymatic Relevance Potential Research Application
Benzyl Ester LinkageSusceptible to hydrolysis by esterases and lipases. nih.govScreening for novel hydrolases for bioremediation.
β-Ketoester GroupA known substrate for various hydrolases. researchgate.netresearchgate.netStudying the kinetics and mechanisms of ester degradation.
Cyclopropyl RingA unique carbocycle whose enzymatic degradation is of interest. nih.govInvestigating the microbial metabolism of cyclopropyl-containing compounds.

Future Directions and Emerging Research Challenges for Benzyl 3 Cyclopropyl 3 Oxopropanoate

Exploration of Uncharted Reactivity Pathways

The reactivity of β-keto esters is well-documented, serving as versatile synthons in organic synthesis. rsc.orgnih.govresearchgate.net However, the presence of the cyclopropyl (B3062369) group adjacent to a ketone in Benzyl (B1604629) 3-cyclopropyl-3-oxopropanoate introduces unique electronic and steric properties that could lead to novel chemical transformations.

A primary research direction is to investigate reactions that leverage the inherent ring strain of the cyclopropyl group. This could involve transition-metal-catalyzed ring-opening reactions, allowing for the synthesis of more complex acyclic or heterocyclic structures. The challenge lies in achieving selectivity, controlling which C-C bond of the cyclopropyl ring is cleaved and how the resulting intermediate is trapped.

Furthermore, the interplay between the enolizable β-keto ester system and the cyclopropyl ring under various reaction conditions is largely unexplored. rsc.org Investigating tandem reactions, where an initial transformation at the keto-ester moiety triggers a subsequent reaction involving the cyclopropyl ring (or vice versa), could provide rapid access to complex molecular architectures. For instance, palladium-catalyzed reactions, which are known to generate palladium enolates from allyl β-keto esters, could potentially be adapted to engage the cyclopropyl group in novel cross-coupling or carbonylation reactions. nih.gov

Table 1: Potential Uncharted Reaction Pathways

Reaction Class Potential Outcome Research Challenge
Reductive Ring Opening Synthesis of γ-keto esters or lactones Controlling regioselectivity and stereoselectivity
Cycloaddition Reactions Formation of polycyclic systems Overcoming steric hindrance from the benzyl group
Radical-mediated Transformations Access to functionalized cyclopentane (B165970) derivatives Managing radical stability and preventing premature quenching

Scalable and Sustainable Synthesis of the Compound

While laboratory-scale syntheses of similar β-keto esters are established, developing a scalable and sustainable process for Benzyl 3-cyclopropyl-3-oxopropanoate presents a significant challenge. prepchem.com Traditional methods often rely on strong bases like n-butyllithium at very low temperatures, which are not ideal for large-scale industrial production due to safety concerns and high energy consumption. prepchem.com

Future research must focus on developing greener synthetic routes. This includes exploring methods that minimize waste, avoid hazardous reagents, and operate under milder conditions. allresearchjournal.com One promising avenue is the use of enzymatic or biocatalytic methods. Lipase-catalyzed transesterification, for example, could provide a mild, solvent-free route to the target molecule from a more accessible starting ester, such as ethyl 3-cyclopropyl-3-oxopropanoate. google.com

Another area of focus is the development of continuous flow processes. Flow chemistry offers enhanced safety, better temperature control, and the potential for higher throughput compared to batch processing. Adapting known synthetic methods for β-keto esters to a flow-based system could be a key step toward achieving scalable production. researchgate.net The challenge will be in optimizing reaction parameters such as residence time, temperature, and reagent stoichiometry to maintain high yield and purity.

Development of Advanced Catalytic Systems for its Transformations

The transformation of this compound into other valuable molecules will heavily rely on the development of advanced catalytic systems. While general catalysts for β-keto ester modifications exist, such as boric acid for transesterification, catalysts tailored to the specific steric and electronic properties of this compound are needed. rsc.org

A key research challenge is the design of catalysts that can selectively act on one functional group in the presence of others. For example, developing a catalytic system for the asymmetric hydrogenation of the ketone without affecting the benzyl ester or the cyclopropyl ring would provide access to valuable chiral building blocks. This requires catalysts with precisely tuned steric and electronic properties to achieve high enantioselectivity.

Furthermore, exploring novel catalytic cycles is crucial. This could involve using earth-abundant metals to replace precious metals like palladium in cross-coupling reactions, enhancing the sustainability of the transformations. nih.gov Photocatalysis also represents a frontier, where visible light could be used to drive unique transformations of the cyclopropyl ketone moiety that are inaccessible through traditional thermal methods. The development of dual-catalyst systems, where two different catalysts work in concert to promote a tandem reaction in one pot, is another exciting direction that could streamline synthetic processes.

Integration of Machine Learning and AI in Research

The complexity of predicting reactivity and optimizing reaction conditions for a molecule like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human researchers. chemai.iomdpi.com

AI can also be instrumental in optimizing scalable synthesis. ML algorithms can be used to explore the multi-dimensional parameter space of a reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for yield and purity more efficiently than traditional one-variable-at-a-time methods. chemai.io A significant challenge is the need for large, high-quality datasets to train these models effectively. Generating this data for a specific, non-commercial compound requires a systematic and automated approach to experimentation. nih.gov

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Objective Emerging Challenge
Retrosynthesis Planning Identify novel and efficient synthetic routes. arxiv.org Accuracy of reaction prediction models.
Reaction Outcome Prediction Forecast major and minor products under specific conditions. Handling of subtle stereochemical and electronic effects.
Synthesis Optimization Maximize yield and minimize byproducts in scalable processes. Integration with automated laboratory hardware for closed-loop optimization.

Comprehensive Biological and Pharmacological Profiling

The structural motifs present in this compound suggest it could possess interesting biological properties. The cyclopropane (B1198618) ring is a feature in a number of biologically active molecules, where it can influence binding affinity and metabolic stability. nih.govrsc.orgmdpi.com Similarly, β-keto esters have been investigated as potential antibacterial agents. nih.govresearchgate.net

A crucial future direction is to conduct a comprehensive biological and pharmacological screening of the compound. This would involve testing its activity against a wide range of biological targets, including enzymes, receptors, and whole-cell assays for antimicrobial or cytotoxic effects. The cyclopropyl moiety, for instance, is found in analogues of the neurotransmitter glutamate, suggesting that derivatives of this compound could be explored for activity at N-methyl-D-aspartate (NMDA) receptors. nih.govacs.org

The primary challenge in this area is the breadth of possible biological activities. A tiered screening approach, starting with broad-based assays and progressing to more specific and targeted studies, will be necessary. Furthermore, understanding the structure-activity relationship (SAR) will be key. This involves synthesizing a library of analogues by modifying the benzyl and cyclopropyl groups and evaluating how these changes impact biological activity. This systematic approach will be essential to identify any therapeutic potential and to guide the design of more potent and selective derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.